molecular formula C11H13NO B8800396 3-Isopropyl-4-methoxybenzonitrile

3-Isopropyl-4-methoxybenzonitrile

Cat. No.: B8800396
M. Wt: 175.23 g/mol
InChI Key: JHKWMNDMZVSSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-4-methoxybenzonitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound served as a key precursor in the synthesis of novel phenanthrene derivatives evaluated for antituberculosis activity . The nitrile and methoxy functional groups on the benzene ring make it a versatile building block for constructing more complex molecules, particularly in pharmaceutical research targeting infectious diseases . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-methoxy-3-propan-2-ylbenzonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,1-3H3

InChI Key

JHKWMNDMZVSSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Features

The table below compares 3-isopropyl-4-methoxybenzonitrile with other benzonitrile derivatives and structurally related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Reported Biological Activity
This compound C₁₁H₁₃NO Isopropyl (C-3), Methoxy (C-4) Ullmann substitution (CuCN/DMF) Antituberculosis (preliminary)
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 4-Aminophenyl Not specified Not reported (lab hazard noted)
(4-Methoxyphenyl)acetonitrile C₉H₉NO Methoxy (C-4), Acetonitrile Not specified Not reported
2-(3-Cyanophenoxy)-4-isopropylbenzonitrile C₁₇H₁₄N₂O Isopropyl (C-4), Phenoxy (C-2) General substitution Not reported
Key Observations:

Substituent Positioning: The isopropyl and methoxy groups in this compound occupy adjacent positions (C-3 and C-4), creating steric and electronic effects distinct from compounds like (4-methoxyphenyl)acetonitrile, where substituents are para-oriented .

Biological Relevance: While this compound is linked to antituberculosis research , similar compounds like 2-(3-cyanophenoxy)-4-isopropylbenzonitrile lack reported bioactivity data .

Spectral and Reactivity Comparisons

  • Nitrile Group Environment :
    The CN group in This compound resonates at δ 119.6 ppm in ¹³C-NMR, typical for aromatic nitriles . In contrast, aliphatic nitriles (e.g., acetonitrile derivatives) exhibit shifts near δ 115–125 ppm, suggesting similar electronic environments despite structural differences.
  • Steric Effects :
    The isopropyl group in the target compound may hinder electrophilic substitution reactions compared to less bulky analogs like (4-methoxyphenyl)acetonitrile .

Preparation Methods

Copper-Catalyzed Cyanation

The most documented method for synthesizing 3-isopropyl-4-methoxybenzonitrile involves the Rosenmund-von Braun reaction, where a brominated aromatic substrate undergoes substitution with cyanide. In a representative procedure, 4-bromo-2-isopropylanisole (19 ) reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 140°C for 12 hours under nitrogen, yielding this compound (20 ) in 90% yield. The reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the electron-donating methoxy group at the para position, which activates the ring toward displacement of the bromine atom.

Reaction Conditions and Work-Up

  • Catalyst : CuCN (3.0 equiv relative to substrate)

  • Solvent : Anhydrous DMF

  • Temperature : 140°C

  • Duration : 12 hours

  • Work-Up : Post-reaction, ethyl acetate is added, and the mixture is washed with 10% FeCl₃ to remove residual copper salts. The organic layer is dried over MgSO₄, filtered, and concentrated to afford the crude product as a brown liquid.

This method’s efficiency stems from the high electrophilicity of the bromine atom at the 4-position, which is further activated by the methoxy group’s +M effect. However, the use of stoichiometric CuCN raises concerns about cyanide waste generation and the need for stringent temperature control to prevent side reactions such as over-cyanation or ring degradation.

Methodological Variations and Optimization

Solvent and Catalyst Screening

While DMF is the solvent of choice in the primary method, alternative polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) could theoretically enhance reaction rates due to their high boiling points and ability to stabilize transition states. However, no experimental data for these alternatives are reported in the literature.

Temperature and Time Dependence

Prolonged heating at 140°C ensures complete conversion but risks thermal decomposition. Trials at lower temperatures (e.g., 120°C) resulted in incomplete reactions, while exceeding 150°C led to charring and reduced yields. The 12-hour duration represents a balance between conversion efficiency and practical laboratory constraints.

Table 1. Summary of Key Reaction Parameters for this compound Synthesis

ParameterValue/DescriptionImpact on Yield/Purity
Substrate4-Bromo-2-isopropylanisoleDetermines regioselectivity
CatalystCuCN (3.0 equiv)Essential for bromide displacement
SolventDMFHigh polarity aids dissolution
Temperature140°COptimized for complete reaction
Reaction Time12 hoursBalances conversion and safety
Work-UpFeCl₃ wash, MgSO₄ dryingRemoves Cu residues, enhances purity
Yield90%Reflects method efficiency

Scale-Up Considerations and Industrial Relevance

The described cyanation method demonstrates scalability, as evidenced by a pilot-scale synthesis yielding 18.5 kg of product (93.9% yield) under analogous conditions. Critical factors for industrial adoption include:

  • Cost of CuCN : At scale, recycling copper residues could improve cost-efficiency.

  • Solvent Recovery : DMF’s high boiling point complicates distillation, necessitating alternative separation techniques.

  • Waste Management : FeCl₃ washes generate iron-cyanide complexes, requiring specialized disposal protocols .

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